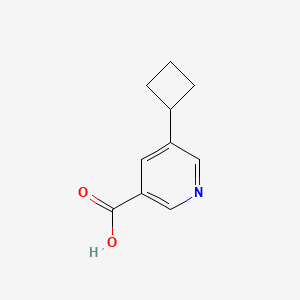
5-Cyclobutylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Research by Zou et al. (2005) explored the use of cyclodextrin prodrugs for colon-specific drug delivery systems, utilizing conjugates such as CyD-5-ASA to investigate the in vivo release behavior in the gastrointestinal tract. Their findings suggest that such conjugates can effectively deliver drugs specifically to the colon, showcasing a potential application of cyclic compounds in targeted therapy (Zou et al., 2005).
Anti-inflammatory Effects
Rousseaux et al. (2005) discovered that the intestinal anti-inflammatory effect of 5-aminosalicylic acid (5-ASA), a compound structurally related to nicotinic acids, depends on the activation of peroxisome proliferator–activated receptor-γ (PPAR-γ). This indicates that modifying the nicotinic acid structure, as seen in 5-Cyclobutylnicotinic acid, could yield compounds with specific anti-inflammatory pathways (Rousseaux et al., 2005).
Anti-proliferative Activity
Liszkiewicz et al. (2003) synthesized new derivatives of 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole, related in structure to 5-Cyclobutylnicotinic acid, and evaluated their anti-proliferative activity in vitro. One of the compounds showed significant cytotoxic activity against human tumor cell lines, pointing to the potential of such derivatives in cancer treatment (Liszkiewicz et al., 2003).
Safety and Hazards
The safety data sheet for 5-Cyclobutylnicotinic acid is not available in the literature . Therefore, the specific safety and hazard information for this compound is not known.
Relevant Papers The search results did not yield any papers specifically related to 5-Cyclobutylnicotinic acid . Therefore, a detailed analysis of relevant papers cannot be provided.
Wirkmechanismus
Target of Action
5-Cyclobutylnicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in the body’s metabolism . It primarily targets the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors are involved in various physiological processes, including the regulation of mood, memory, and pain perception .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
The biochemical pathways affected by 5-Cyclobutylnicotinic acid are likely to be similar to those affected by niacin. Niacin is involved in various metabolic pathways, including the pyridine and pyrrolidine pathways . These pathways play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
The pharmacokinetics of niacin, a related compound, have been extensively studied . Niacin’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). These properties influence its bioavailability and therapeutic efficacy .
Result of Action
Niacin, a related compound, has complex physiological effects on humans, causing people to get addicted to tobacco and develop various smoking-related diseases . It’s likely that 5-Cyclobutylnicotinic acid may have similar effects.
Eigenschaften
IUPAC Name |
5-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-4-8(5-11-6-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQJCKOZBZUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclobutylnicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


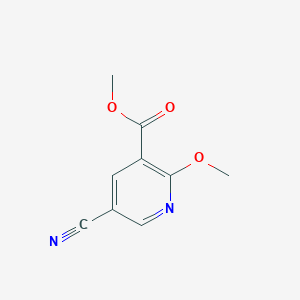
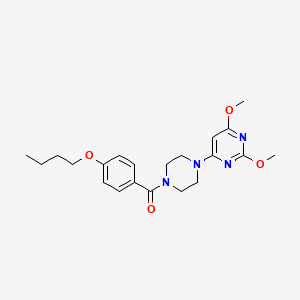
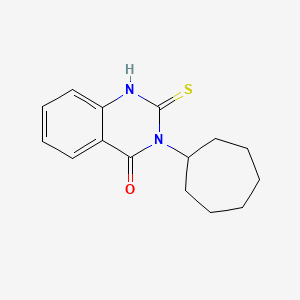
![3-[(4-Methylphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B2758007.png)
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2758008.png)
![2,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiazole-5-carboxamide](/img/structure/B2758010.png)

![N-(2-methoxybenzyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2758012.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)
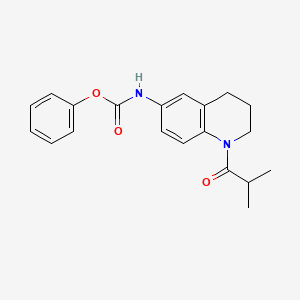
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol](/img/structure/B2758024.png)